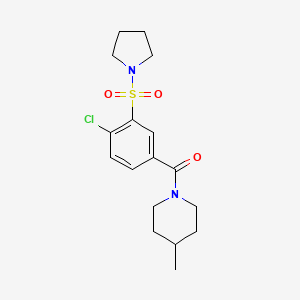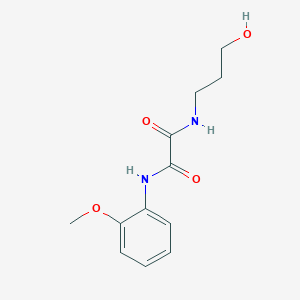
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a halogenated precursor under basic conditions.
Formation of the Piperidine Ring: This step involves the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Final Coupling: The final step involves coupling the pyrrolidine and piperidine intermediates under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene, used in the construction of metal sandwich systems.
Uniqueness
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a piperidine ring. This structure provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-6-10-19(11-7-13)17(21)14-4-5-15(18)16(12-14)24(22,23)20-8-2-3-9-20/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFCKXMXQYTNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[3-phenyl-3-(phenylformamido)propanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B5254539.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5254542.png)
![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5254553.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B5254557.png)
![2-amino-7-hydroxy-4-[4-(propan-2-yl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5254565.png)
![N-(4-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5254571.png)

![1-(3,5-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5254586.png)

![2,5-dichloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5254597.png)
![ETHYL 7-CYCLOPROPYL-3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5254606.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5254625.png)
![diethyl 1-[2-(4-fluorophenyl)ethyl]-4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5254631.png)
![propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]carbamate](/img/structure/B5254632.png)
